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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B607216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of DSP-2230 (also

known as ANP-230), a novel voltage-gated sodium channel blocker, with other ion channels.

The data presented is intended to offer an objective assessment of the compound's selectivity

and to provide researchers with the necessary information to evaluate its potential for further

investigation.

DSP-2230 is an orally active inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8,

and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons

and are considered key targets for the development of novel analgesics for neuropathic pain.[2]

[3] The compound has shown potential for excellent analgesic effects without the side effects

associated with existing drugs that act on the central nervous system or cardiovascular system.

[4]

Quantitative Analysis of Ion Channel Inhibition
The selectivity of DSP-2230 has been primarily characterized against a panel of voltage-gated

sodium (Nav) channels. The following table summarizes the half-maximal inhibitory

concentration (IC50) values obtained from in vitro electrophysiological studies.
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Ion Channel Species IC50 (µM) Reference

Nav1.7 Human 7.1 [1]

Nav1.8 Human 11.4 [1]

Nav1.9 Human 6.7 [1]

Nav1.5 (cardiac) Human >150 [5]

Central Nav Channels Rat Low Inhibitory Activity [5]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in pain signaling and

the general workflow for assessing compound activity using patch-clamp electrophysiology.

Peripheral Nociceptor

Central Nervous System

DSP-2230 Inhibition

Noxious Stimuli Nav1.7Activates

Action Potential Generation

Amplifies

Nav1.8 Contributes to upstroke

Nav1.9

Sets threshold

Pain PerceptionSignal Propagation

DSP-2230

Click to download full resolution via product page

Pain Signaling Pathway and DSP-2230 Inhibition.
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General Workflow for Patch-Clamp Electrophysiology.

Experimental Protocols
The cross-reactivity of DSP-2230 was primarily evaluated using whole-cell patch-clamp

electrophysiology on mammalian cell lines stably expressing the human variants of the ion

channels of interest.

Cell Lines and Culture:

HEK293 or CHO cells stably transfected with the cDNAs for human Nav1.7, Nav1.8, Nav1.9,

and Nav1.5 channels were used.
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Cells were cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media

supplemented with antibiotics to maintain selection for channel expression.

Electrophysiological Recordings:

Technique: Whole-cell patch-clamp recordings were performed using either manual or

automated patch-clamp systems.

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The

pH was adjusted to 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH was adjusted to

7.2 with CsOH. Cesium was used to block potassium currents.

Voltage Protocols:

Cells were typically held at a holding potential of -100 mV or -120 mV.

To elicit sodium currents, depolarizing test pulses were applied (e.g., to 0 mV for 20-50

ms).

Specific voltage protocols were used to assess the state- and use-dependency of the

block, although DSP-2230 was found to have a "tonic block" mode of action without

significant state- or use-dependency.[6]

Compound Application: DSP-2230 was dissolved in a suitable solvent (e.g., DMSO) and then

diluted to final concentrations in the external solution. The compound was perfused onto the

cells, and the resulting inhibition of the ionic current was measured.

Data Analysis: The concentration-response data were fitted to a Hill equation to determine

the IC50 values.

Comparison with Alternatives
DSP-2230 exhibits a distinct selectivity profile compared to other sodium channel blockers.

High Selectivity against Cardiac Nav1.5: A key advantage of DSP-2230 is its low activity

against the Nav1.5 channel, which is crucial for cardiac function.[5] This suggests a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.738260/full
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/product/b607216?utm_src=pdf-body
http://www.probechem.com/products_ANP-230.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


potentially lower risk of cardiovascular side effects compared to less selective sodium

channel blockers.

Triple Inhibition of Peripheral Nav Channels: By targeting Nav1.7, Nav1.8, and Nav1.9

simultaneously, DSP-2230 may offer a broader and more effective analgesic profile for

neuropathic pain compared to agents that are selective for a single subtype.[2]

Peripheral Restriction: Studies suggest that DSP-2230 has low penetration into the central

nervous system, which may contribute to a favorable safety profile by minimizing central side

effects.[2]

Conclusion
The available data indicates that DSP-2230 is a potent inhibitor of the pain-related voltage-

gated sodium channels Nav1.7, Nav1.8, and Nav1.9, with a high degree of selectivity against

the cardiac Nav1.5 channel. This profile suggests that DSP-2230 holds promise as a novel

analgesic with a potentially favorable safety margin.

Further Research: While the selectivity of DSP-2230 within the sodium channel family is well-

characterized, a comprehensive understanding of its cross-reactivity would benefit from

screening against a broader panel of ion channels, including potassium, calcium, and ligand-

gated ion channels. Such studies would provide a more complete picture of its off-target effects

and further solidify its safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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